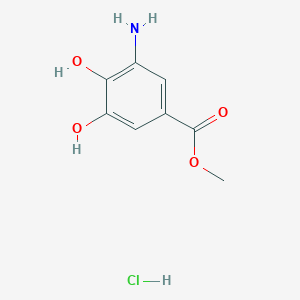
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of benzoic acid, characterized by the presence of amino and hydroxyl groups on the benzene ring, along with a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride typically involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid. This reaction produces 3,4,5-trihydroxybenzoic acid methyl ester, which is then subjected to methylation using dimethyl sulfate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydroxyl derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
科学的研究の応用
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar structure but lacks one hydroxyl group.
Benzoic acid, 3-amino-, methyl ester: Similar but lacks the hydroxyl groups at positions 4 and 5
Uniqueness
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is unique due to the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological targets or chemical reactivity.
特性
分子式 |
C8H10ClNO4 |
|---|---|
分子量 |
219.62 g/mol |
IUPAC名 |
methyl 3-amino-4,5-dihydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C8H9NO4.ClH/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,10-11H,9H2,1H3;1H |
InChIキー |
IYKQJKYQHIMHNI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














